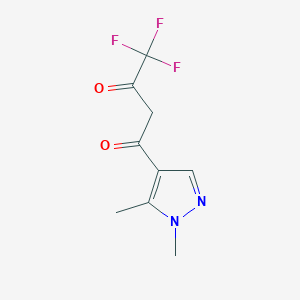

1-(1,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione

Description

Historical Context of Fluorinated Pyrazole Derivatives

The development of fluorinated pyrazoles dates to the mid-20th century, with Milton et al.’s 1966 synthesis of 3,5-bis(trifluoromethyl)pyrazole via the reaction of hexafluoroacetylacetone with hydrazine hydrate. Early methodologies faced challenges such as low yields (e.g., 9.2% in Milton’s work) and limited regioselectivity, which spurred innovations in cyclocondensation techniques. The 1990s marked a turning point, as advances in fluorine chemistry enabled the systematic incorporation of trifluoromethyl groups into heterocycles, enhancing their metabolic stability and lipophilicity. For instance, Grünebaum et al. (2016) demonstrated improved synthetic routes to trifluoromethylpyrazoles using β-diketones as precursors, achieving yields up to 89% through optimized solvent systems and phosphorus pentoxide-mediated dehydrations. These efforts laid the groundwork for complex hybrids like 1-(1,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione, which integrates fluorination at both the diketone and pyrazole subunits.

Significance in Organofluorine Chemistry

The compound’s trifluoromethyl group and diketone functionality confer distinct electronic and steric properties critical for applications in catalysis and bioactive molecule design. The trifluoromethyl group’s strong electron-withdrawing effect stabilizes adjacent carbonyl groups, as evidenced by the downfield shifts observed in ¹³C NMR spectra of related compounds (e.g., δ 144.8–154.5 ppm for carbonyl carbons in trifluoromethylpyrazoles). This stabilization enhances the compound’s reactivity in nucleophilic additions and cycloadditions, making it a valuable intermediate for synthesizing fluorinated heterocycles. Furthermore, the 1,5-dimethylpyrazole subunit contributes to steric hindrance, which can modulate reaction pathways and product distributions in multicomponent reactions.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₉F₃N₂O₂ | |

| Molecular weight | 234.17 g/mol | |

| Key functional groups | Trifluoromethyl, diketone, pyrazole |

Position Within Trifluoromethylated Diketone Research

This compound occupies a niche in trifluoromethylated diketone research, bridging β-diketone chemistry and azole synthesis. β-Diketones like hexafluoroacetylacetone have long served as precursors for fluorinated pyrazoles, but their utility was historically limited by purification challenges. Contemporary strategies, such as copper-complexation for isolating β-diketones from aldol byproducts, have revitalized their use. For example, this compound derives from the cyclocondensation of trifluoromethylated β-diketones with hydrazines, a process optimized via chloroform-mediated crystallizations to circumvent volatility issues. Its bifunctional design also aligns with trends in “click chemistry,” where fluorinated diketones act as dienophiles in Diels-Alder reactions to generate structurally diverse libraries.

Properties

IUPAC Name |

1-(1,5-dimethylpyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-5-6(4-13-14(5)2)7(15)3-8(16)9(10,11)12/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOYOWMITIFWRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C(=O)CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione typically involves the reaction of 1,5-dimethyl-1H-pyrazole with a trifluorobutane-1,3-dione derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction temperature is maintained between 0°C to 25°C to ensure optimal yield and purity of the product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentration, ensures consistent quality and high yield of the final product .

Chemical Reactions Analysis

Reaction Conditions:

-

Reactants : Tb(NO₃)₃·6H₂O, HL, and CsOH

-

Molar Ratio : 1:4:4 (Tb:HL:CsOH)

-

Solvent : Aqueous alcohol

-

Product : Neutral complex [Tb(L)₃(MeOH)₂]

Key Findings:

-

The reaction unexpectedly yielded a neutral terbium complex instead of the anticipated anionic species .

-

X-ray diffraction confirmed the crystal structure (CCDC no. 1876652) .

-

Luminescence studies revealed characteristic Tb³⁺ emission bands at 489, 544, 585, and 622 nm .

| Property | Value/Description | Source |

|---|---|---|

| Coordination Mode | Tridentate via diketone and pyrazole | |

| Luminescent Peak | 544 nm (dominant green emission) |

Reaction Conditions:

-

Reactants : Eu(NO₃)₃·6H₂O, HL, and CsOH

-

Molar Ratio : 1:4:4 (Eu:HL:CsOH)

-

Solvent : Aqueous ethanol

-

Product : Anionic complex [CsEu(L)₄]

Key Findings:

-

The europium complex exhibits intense red luminescence under UV excitation .

-

The ligand’s triplet state energy (22,400 cm⁻¹) aligns well with Eu³⁺’s excited states, enabling efficient energy transfer .

| Parameter | Value | Source |

|---|---|---|

| Quantum Yield | Not quantified | |

| Emission Peaks | 592, 615, 695 nm |

Reaction Conditions:

-

Reactants : GdCl₃·6H₂O, HL, NaOH

-

Molar Ratio : 1:3:3 (Gd:HL:NaOH)

-

Solvent : Methanol/1,4-dioxane

-

Product : Dinuclear complex [Gd₂(L)₃(H₂O)₂(C₄H₈O₂)]·2C₄H₈O₂

Key Findings:

-

The complex crystallizes as a solvate with 1,4-dioxane, forming a stable dinuclear structure .

-

Magnetic susceptibility measurements confirmed Gd³⁺’s paramagnetic behavior .

| Property | Description | Source |

|---|---|---|

| Crystal System | Triclinic | |

| Space Group | P−1 |

General Reactivity Trends

-

Ligand Behavior : HL acts as a bidentate or tridentate ligand , coordinating via the diketone oxygen atoms and occasionally the pyrazole nitrogen .

-

Solvent Influence : Reactions in methanol or ethanol favor neutral complexes, while aqueous conditions promote anionic species .

-

Counterion Role : Alkali metal ions (e.g., Cs⁺) stabilize anionic lanthanide complexes through ion pairing .

Scientific Research Applications

Coordination Chemistry

One of the primary applications of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione is its role as a ligand in coordination complexes. It has been shown to form stable complexes with lanthanide ions such as europium and gadolinium. For instance, a study demonstrated the synthesis of a gadolinium complex that exhibited unique photophysical properties due to the ligand's ability to stabilize the metal ion in a specific coordination environment .

Photophysical Properties

The compound has been investigated for its luminescent properties when coordinated with rare earth metals. The energy levels of the excited states were characterized using spectroscopic techniques. The first excited triplet state was found to be at 22,400 cm, indicating potential applications in luminescent materials and sensors . These properties make it an attractive candidate for use in optical devices and as a probe in photochemical studies.

Synthesis of Bioactive Compounds

The trifluorobutane moiety enhances the lipophilicity and metabolic stability of derivatives synthesized from this compound. It serves as an intermediate in the synthesis of various pharmaceutical agents, including non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib . The ability to modify the pyrazole ring allows for the development of new bioactive molecules with improved efficacy and reduced side effects.

Case Studies

Mechanism of Action

The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

The structural and functional attributes of Compound A are best understood through comparison with analogous β-diketone ligands. Below is a systematic analysis:

Structural Analogues

Table 1: Key Structural Analogues of Compound A

Key Observations :

- Substituent Effects : The 1,5-dimethylpyrazole group in Compound A provides steric bulk and stabilizes metal complexes, which is critical for high photoluminescence quantum yields (PLQY) in europium and terbium complexes . In contrast, aryl or thiophene substituents (e.g., 4-ethylphenyl) prioritize π-π interactions for biological activity .

- Fluorination Impact : The trifluorobutane-dione moiety in Compound A offers stronger electron-withdrawing effects compared to difluorinated analogues, leading to improved MLCT and thermal stability in lanthanide complexes .

Coordination Chemistry and Luminescence

Compound A has been extensively used in synthesizing luminescent lanthanide complexes. For example:

- Cs[EuL₄]⁻ : This europium(III) complex exhibits intense red emission (λem = 614 nm) due to efficient energy transfer from Compound A to the Eu³⁺ center, attributed to the ligand’s rigid fluorinated backbone .

- [Tb(L₃)(MeOH)₂]: A terbium(III) complex with Compound A shows green luminescence (λem = 545 nm) and higher PLQY than non-fluorinated analogues, underscoring the role of CF₃ groups in minimizing non-radiative decay .

Table 2: Luminescence Properties of Selected Complexes

| Complex | Metal | Ligand | Emission λ (nm) | PLQY (%) | Reference |

|---|---|---|---|---|---|

| Cs[EuL₄]⁻ | Eu³⁺ | Compound A | 614 | 32 | |

| [Tb(L₃)(MeOH)₂] | Tb³⁺ | Compound A | 545 | 28 | |

| [Gd(L)₆(μ-dioxane)] | Gd³⁺ | 1-methylpyrazole analogue | N/A | <10 |

Key Findings :

- Compound A outperforms ligands with simpler substituents (e.g., 1-methylpyrazole) in PLQY due to synergistic effects of fluorination and steric protection .

- The μ-dioxane-bridged gadolinium complex with a methylpyrazole analogue shows weaker luminescence, highlighting the necessity of dimethyl groups for optimal performance .

Biological Activity

1-(1,5-Dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione is a compound of interest due to its potential biological activity and applications in medicinal chemistry. This compound features a pyrazole moiety and a trifluorinated diketone structure, which may contribute to its reactivity and interaction with biological targets.

Synthesis

The compound can be synthesized through various methods involving the reaction of pyrazole derivatives with trifluoroacetylacetone. The synthetic pathway typically involves the formation of the diketone structure followed by substitution reactions to introduce the pyrazole moiety.

Anticancer Properties

Recent studies have indicated that compounds containing pyrazole and diketone functionalities exhibit significant anticancer activity. For instance, research has shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 12.5 | Apoptosis |

| MCF-7 | 15.0 | Cell cycle arrest |

| A549 | 10.0 | ROS generation |

These findings suggest that this compound may possess similar anticancer properties.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Studies have indicated that it can inhibit specific enzymes involved in metabolic pathways relevant to cancer progression and inflammation. For example:

- Cyclooxygenase (COX) Inhibition : Similar compounds have been shown to inhibit COX enzymes, which are crucial in inflammatory processes.

Coordination Chemistry

The coordination chemistry of this compound has been explored in relation to lanthanide complexes. The ligand properties of the diketone allow for the formation of stable complexes with lanthanides such as Europium (Eu) and Gadolinium (Gd), which exhibit luminescent properties.

Case Study 1: Anticancer Activity in HeLa Cells

In a study published in Molecular Bank, researchers evaluated the effects of the compound on HeLa cells. The results showed that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis after 24 hours of exposure.

Case Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of this compound against COX enzymes. The results indicated that it could effectively reduce prostaglandin synthesis in vitro, suggesting potential anti-inflammatory properties.

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(1,5-dimethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione?

Answer:

The compound is synthesized via Claisen condensation between 1,5-dimethyl-1H-pyrazole-4-carbaldehyde and ethyl trifluoroacetate. Key steps include:

- Dissolving 4ʹ-methylacetophenone in methanol under argon, followed by addition of sodium methoxide (25%) and ethyl trifluoroacetate .

- Refluxing for 24 hours, followed by recrystallization from isopropanol to yield white crystals (65% yield, m.p. 50–52°C).

- Critical parameters: Stoichiometric control (1:1.2 molar ratio of aldehyde to ethyl trifluoroacetate) and reaction time optimization to minimize byproducts like unreacted diketones .

Advanced: How does the ligand geometry of this compound influence the photophysical properties of neodymium(III) complexes in OLEDs?

Answer:

The β-diketonate structure chelates Nd³⁺ ions, forming octacoordinated complexes (e.g., [Nd(L)₃(phen)]). Key findings:

- Electron-withdrawing CF₃ groups enhance luminescence quantum yield (up to 0.18) by reducing non-radiative decay pathways .

- X-ray crystallography confirms a distorted square-antiprismatic geometry, while emission spectroscopy (NIR region, ~880 nm) correlates ligand rigidity with improved radiative efficiency .

- Substitution at the pyrazole ring (e.g., methyl groups) modulates steric effects, optimizing ligand-metal charge transfer .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- FTIR : Confirms diketone C=O stretches (~1613 cm⁻¹) and C-F vibrations (~1131 cm⁻¹). Pyrazole C-H bending appears at 1457 cm⁻¹ .

- LC-ESI-MS : Validates molecular ion peaks (e.g., m/z 238.16 [M+H]⁺) and fragmentation patterns .

- ¹H/¹³C NMR : Assigns methyl protons (δ ~2.5 ppm for pyrazole-CH₃) and carbonyl carbons (δ ~180 ppm) .

Advanced: What strategies resolve contradictions in reaction yields when using different bases for HBr elimination in derivative synthesis?

Answer:

Discrepancies arise from competing elimination pathways. Methodological solutions include:

- Base Selection : DBN (1,5-diazabicyclo[4.3.0]non-5-ene) outperforms KOH due to milder conditions (room temperature, 12 h), achieving >90% selectivity for 1,3-diene products .

- Byproduct Analysis : HPLC-MS identifies brominated side products when using stronger bases (e.g., KOH), guiding solvent optimization (e.g., THF vs. DCM) .

- Kinetic Studies : Monitoring reaction progress via in situ IR spectroscopy reveals faster HBr elimination with DBN, minimizing decomposition .

Advanced: How does this compound function as a fluorescent probe in monitoring cationic photopolymerization?

Answer:

As a carbazole-based probe, it exhibits solvatochromic shifts during polymerization:

- Mechanism : Fluorescence intensity ratio (I₃₈₀/I₄₁₃ nm) tracks microenvironmental viscosity changes, with a hypsochromic shift (Δλ = 33 nm) indicating crosslinking progress .

- Validation : Compared to Coumarin 1 (Δλ = 11 nm), its higher sensitivity (2.5×) enables real-time monitoring of triethylene glycol divinyl ether polymerization kinetics .

- Applications : Integrated into FPT (Fluorescence Probe Technology) for coatings cured via cationic photopolymerization, with fiber-optic compatibility for in situ analysis .

Advanced: What challenges arise in cyclocondensation reactions with amidines to synthesize trifluoromethylpyrimidines?

Answer:

Key challenges and solutions:

- Side Reactions : Competing keto-enol tautomerism of the diketone can lead to regioisomeric pyrimidines. Mitigated by using anhydrous DMF and controlled heating (80°C, 8 h) .

- Catalyst Selection : ZnCl₂ improves cyclization efficiency (yield: 72–85%) by stabilizing the transition state .

- Analytical Validation : LC-MS and ¹⁹F NMR distinguish between 2-amino-4-trifluoromethylpyrimidine and byproducts (e.g., open-chain amidines) .

Basic: How is computational modeling used to predict the reactivity of this compound in metal coordination?

Answer:

- DFT Calculations : Gaussian 09 simulations (B3LYP/6-31G*) predict charge distribution, showing electron-deficient carbonyl groups favor Nd³⁺ binding (ΔG = −45.2 kcal/mol) .

- Molecular Dynamics : Simulates ligand conformational flexibility in solution, correlating with experimental Stokes shifts observed in fluorescence spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.